ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a cyano group at position 3, a naphthalene-2-carboxamide moiety at position 2, and an ethyl ester at position 5. The naphthalene group enhances π-π stacking interactions, while the cyano and ester groups contribute to electronic stabilization and metabolic stability. This compound is structurally related to kinase inhibitors and antimicrobial agents due to its conjugated system and polar substituents .
Properties
IUPAC Name |
ethyl 3-cyano-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-2-28-22(27)25-10-9-17-18(12-23)21(29-19(17)13-25)24-20(26)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11H,2,9-10,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJQBXDDZHWBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a cyanoacetate ester under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, which can be done using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context, but common targets include kinases and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
*Estimated based on analogous structures.
Structural and Electronic Comparisons
- Naphthalene vs. Bromothiophene (Position 2): The naphthalene group in the target compound provides a larger aromatic surface for π-π stacking compared to bromothiophene, which may improve binding to hydrophobic enzyme pockets. However, bromothiophene’s electronegative bromine atom facilitates halogen bonding, a feature absent in the naphthalene analog .
- Cyano vs. Amino (Position 3): The cyano group’s electron-withdrawing nature stabilizes the thienopyridine core, whereas amino groups (e.g., in ) introduce hydrogen-bonding capacity but increase susceptibility to oxidation.
- Ethyl Ester vs. tert-Butyl Ester (Position 6): Ethyl esters (target compound) generally exhibit better hydrolytic stability under physiological conditions compared to tert-butyl esters, which are prone to acid-catalyzed cleavage .
Physicochemical Properties
- Solubility: The hydrochloride salt in improves aqueous solubility, whereas the tert-butyl ester in reduces it. The naphthalene group in the target compound likely decreases solubility compared to smaller substituents (e.g., 2-methylpropyl in ).
- Thermal Stability: Cyano and ester groups in the target compound enhance thermal stability, as evidenced by IR data in related structures (e.g., ν(CN) at 2220 cm⁻¹ in ).
Biological Activity
Ethyl 3-cyano-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound characterized by a complex structure that includes a thieno[2,3-c]pyridine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.
- Molecular Formula: C22H19N3O3S
- CAS Number: 864927-08-2
- Structure: The compound features a thieno[2,3-c]pyridine ring fused with a cyano group and an amide moiety derived from naphthalene.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[2,3-c]pyridine Core: This is achieved through cyclization reactions involving suitable precursors like 2-aminothiophene derivatives and cyanoacetate esters under basic conditions.
- Esterification: The introduction of the ethyl ester group is performed using ethanol and an acid catalyst.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition: The compound may inhibit enzymes critical to various metabolic pathways.
- Receptor Modulation: It can interact with G-protein coupled receptors (GPCRs), influencing cellular signaling processes.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. agalactiae | 75 µM |
| S. aureus | Moderate efficacy noted |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory and Anticancer Properties
The thieno[2,3-c]pyridine scaffold has been associated with anti-inflammatory effects in various studies. Compounds containing this scaffold have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
In anticancer research, preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest: The compound may interfere with cell cycle progression.
- Induction of Apoptosis: Activation of apoptotic pathways has been observed in treated cells.
Case Studies
-
Study on Anti-inflammatory Effects:
- A recent study evaluated the anti-inflammatory potential of thieno[2,3-c]pyridine derivatives. This compound was administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups.
-
Anticancer Activity Assessment:
- In vitro assays were conducted on various cancer cell lines (e.g., breast and colon cancer). The compound exhibited cytotoxic effects at micromolar concentrations and was found to induce apoptosis via mitochondrial pathways.
Q & A
Q. How can researchers integrate green chemistry principles into the synthesis of this compound?
Q. What controls are critical for ensuring reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
